Ethyl 6-(4-methoxyphenyl)-2-naphthoate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring system substituted with an ethyl ester group and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets resulting in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-2-naphthoate typically involves the esterification of 6-(4-methoxyphenyl)-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-(4-hydroxyphenyl)-2-naphthoate
Reduction: Ethyl 6-(4-methoxyphenyl)-2-naphthyl alcohol
Substitution: Various substituted naphthoates depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 6-(4-methoxyphenyl)-2-naphthoate can be compared with other similar compounds, such as:
Ethyl 6-(4-hydroxyphenyl)-2-naphthoate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Ethyl 6-(4-methylphenyl)-2-naphthoate: Differing by the presence of a methyl group instead of a methoxy group.
Ethyl 6-(4-chlorophenyl)-2-naphthoate: Differing by the presence of a chlorine atom instead of a methoxy group.
Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-3-23-20(21)18-7-6-16-12-15(4-5-17(16)13-18)14-8-10-19(22-2)11-9-14/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPRJWUVWARAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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